In Vitro MTP Inhibition Potency in Human and Canine Cells Compared to Lomitapide
Dirlotapide demonstrates potent inhibition of ApoB secretion from human HepG2 cells with an IC50 of 1.5 nM and from canine hepatocytes with an IC50 of 2.9 nM [1]. In contrast, lomitapide, an MTP inhibitor approved for human homozygous familial hypercholesterolemia (HoFH), exhibits an IC50 of 0.5 nM in a triglyceride transfer assay and 0.8 nM for ApoB secretion from HepG2 cells . While lomitapide shows higher potency in human systems, dirlotapide was optimized specifically for canine MTP and demonstrates robust inhibition in the target species.
| Evidence Dimension | In vitro MTP inhibition (ApoB secretion) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (human HepG2), 2.9 nM (canine hepatocytes) |
| Comparator Or Baseline | Lomitapide: IC50 = 0.5 nM (human MTP), 0.8 nM (HepG2 ApoB secretion) |
| Quantified Difference | Lomitapide is ~1.8–3.6× more potent in human systems; dirlotapide specifically validated in canine cells |
| Conditions | Human HepG2 cells and canine hepatocytes, ApoB secretion ELISA |
Why This Matters
For canine obesity research, species-specific potency in canine hepatocytes is a critical procurement criterion, and dirlotapide is the only MTP inhibitor with validated IC50 in the target species.
- [1] Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996–1999. View Source
